

Comparative Efficacy of Solriamfetol and Other Pharmacological Agents in the Management of Asthenia

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Asthenia, characterized by a debilitating lack of energy and strength, presents a significant therapeutic challenge. While management often involves addressing underlying conditions, several pharmacological agents are utilized to alleviate symptoms. This guide provides a comparative analysis of Solriamfetol, a relatively novel agent, against established treatments such as Modafinil, Methylphenidate, and Amantadine for the management of asthenia and fatigue-related symptoms.

Quantitative Efficacy Data

The following table summarizes the quantitative data from key clinical trials evaluating the efficacy of these agents. The primary outcomes in these studies are typically measured by standardized fatigue scales.



Drug	Condition Studied	Key Efficacy Outcome	Dosage	Study Duration	Result vs. Placebo	Reference
Solriamfeto I	Myalgic Encephalo myelitis/Ch ronic Fatigue Syndrome (ME/CFS)	Fatigue Symptom Inventory (FSI) Severity Score	75 mg titrated to 150 mg/day	8 weeks	Significant improveme nt at Week 8 (p = 0.039)	[1][2]
Solriamfeto I	Multiple Sclerosis (MS) related Fatigue & Sleepiness	Modified Fatigue Impact Scale (MFIS)	75 mg titrated to 150 mg/day	4 weeks (crossover)	Ongoing trial (NCT0617 0970)	[3][4]
Modafinil	Multiple Sclerosis (MS)	Fatigue Severity Scale (FSS) & Modified Fatigue Impact Scale (MFIS)	200-400 mg/day	Not specified	Mixed results; some studies show benefit, others find no strong evidence. [5][6]	[5][6]
Methylphe nidate	Chronic Fatigue Syndrome (CFS)	Checklist Individual Strength (CIS) & Visual Analogue Scale (VAS)	2 x 10 mg/day	4 weeks (crossover)	Significant improveme nt in fatigue and concentrati on scores (p < .0001)	[7]



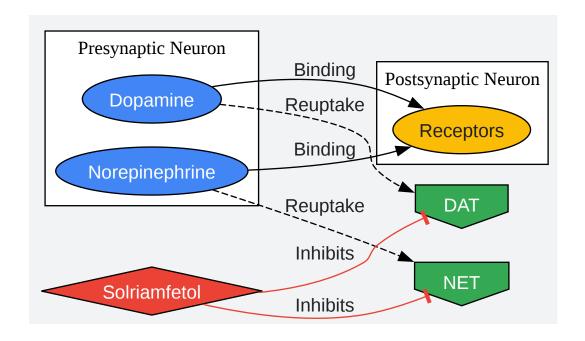
Methylphe nidate	Advanced Cancer	Not specified	Individually titrated doses	6 weeks	Not superior to placebo for fatigue relief.[8][9]	[8][9]
Amantadin e	Multiple Sclerosis (MS)	Subjective fatigue ratings	Not specified	Not specified	Produces moderate improveme nt in subjective fatigue.[10] [11]	[10][11]

Mechanism of Action

The therapeutic effects of these agents are rooted in their distinct neuropharmacological profiles, primarily involving the modulation of key neurotransmitter systems involved in wakefulness, arousal, and motivation.

Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI).[12][13] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[14][15]





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Caption: Mechanism of Action of Solriamfetol.

Methylphenidate shares a similar mechanism with Solriamfetol, acting as a dopamine and norepinephrine reuptake inhibitor.[8] This action leads to increased levels of these neurotransmitters, primarily in the prefrontal cortex, which is associated with its stimulant effects.[8]

Modafinil's mechanism is not fully elucidated but is thought to selectively activate the hypothalamus, a brain region critical for regulating sleep-wake cycles.[6] It has complex actions on various neurotransmitter systems but is distinct from traditional amphetamine-like stimulants.[5]

Amantadine's mechanism in treating fatigue is unclear.[10][11] It is known as an antiviral agent and is also used in Parkinson's disease.[11] Its effects on fatigue may be related to increasing dopamine release and enhancing the brain's response to norepinephrine.[16]

Experimental Protocols

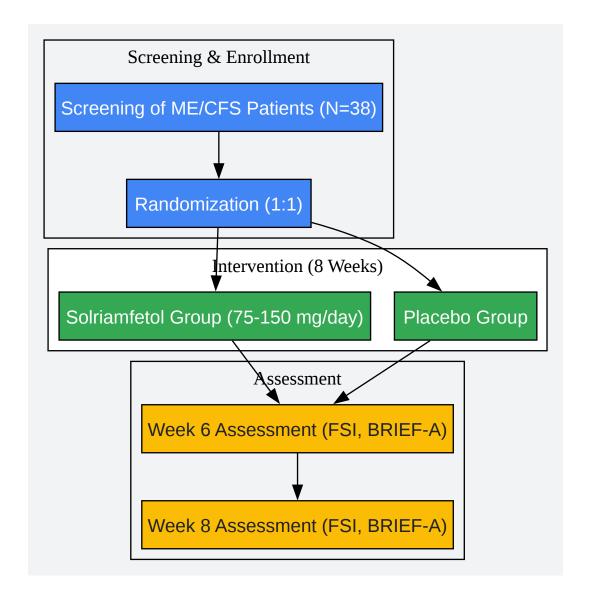
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key studies cited in this guide.



Solriamfetol for ME/CFS (NCT04622293)

- Study Design: A Phase 4, 8-week, single-center, randomized, double-blind, placebocontrolled trial.[1][17]
- Participants: 38 adult patients (18-65 years) diagnosed with ME/CFS according to the 2015
 Institute of Medicine criteria.[1][17]
- Intervention: Participants were randomized to receive either Solriamfetol or a placebo. The initial dose of Solriamfetol was 75 mg daily, which could be titrated up to 150 mg as needed. [1][2]
- Primary Outcome Measure: The primary outcome was the change in the Fatigue Symptom Inventory (FSI) score at weeks 6 and 8.[1][2]
- Secondary Outcome Measure: The Behavioral Rating Inventory of Executive Function for Adults (BRIEF-A) was used to assess cognitive symptoms.[1][2]





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Caption: Solriamfetol ME/CFS Trial Workflow.

Methylphenidate for Chronic Fatigue Syndrome

- Study Design: A double-blind, randomized, placebo-controlled crossover study.[7]
- Participants: 60 patients who met the 1994 Centers for Disease Control criteria for chronic fatigue syndrome and had concentration difficulties.[7]
- Intervention: Patients were randomly assigned to one of two treatment sequences: 4 weeks
 of methylphenidate (2 x 10 mg/day) followed by 4 weeks of placebo, or the reverse
 sequence.[7]



 Outcome Measures: Fatigue and concentration were assessed using the Checklist Individual Strength (CIS) and a Visual Analogue Scale (VAS).[7]

Conclusion

Solriamfetol demonstrates promise in improving fatigue symptoms in patients with ME/CFS, with a well-defined mechanism of action centered on dopamine and norepinephrine reuptake inhibition.[1][2] Its efficacy appears to be significant after 8 weeks of treatment.[1] In comparison, established treatments show variable efficacy. Methylphenidate has shown positive results in chronic fatigue syndrome but was not superior to placebo for cancer-related fatigue.[7][8][9] The evidence for Modafinil and Amantadine in treating fatigue, particularly in MS, is mixed, with some studies indicating moderate subjective improvement.[5][6][10] Further large-scale, long-term comparative studies are warranted to more definitively establish the relative efficacy and safety profiles of these agents in the management of asthenia across different patient populations.

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